molecular formula C12H15N5S B10942425 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea

1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea

Cat. No.: B10942425
M. Wt: 261.35 g/mol
InChI Key: CVPITEVMORQBBE-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is a thiourea derivative that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring and a pyridine ring connected through a thiourea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA typically involves the reaction of 1,3-dimethyl-4-amino-pyrazole with 5-methyl-2-isothiocyanatopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The pyrazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(2-PYRIDYL)THIOUREA
  • N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(3-METHYL-2-PYRIDYL)THIOUREA
  • N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(4-METHYL-2-PYRIDYL)THIOUREA

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(5-METHYL-2-PYRIDYL)THIOUREA is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C12H15N5S

Molecular Weight

261.35 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-(5-methylpyridin-2-yl)thiourea

InChI

InChI=1S/C12H15N5S/c1-8-4-5-11(13-6-8)15-12(18)14-10-7-17(3)16-9(10)2/h4-7H,1-3H3,(H2,13,14,15,18)

InChI Key

CVPITEVMORQBBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC2=CN(N=C2C)C

Origin of Product

United States

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